(S)-BoroAla-(-)-Pinanediol-HCl
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Overview
Description
(S)-BoroAla-(-)-Pinanediol-HCl is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural properties and its potential applications in various chemical reactions and industrial processes. The presence of the boronic acid group and the chiral center makes it a valuable reagent in asymmetric synthesis and other specialized chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-BoroAla-(-)-Pinanediol-HCl typically involves the reaction of (S)-Pinanediol with a boronic acid derivative under controlled conditions. The process often includes the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to maximize efficiency and minimize waste. Purification steps, such as recrystallization and chromatography, are employed to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions: (S)-BoroAla-(-)-Pinanediol-HCl undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-BoroAla-(-)-Pinanediol-HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric purity.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boronic acid derivatives like this compound.
Industry: It is employed in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-BoroAla-(-)-Pinanediol-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical studies. The chiral center allows for selective interactions with chiral substrates, enhancing its utility in asymmetric synthesis.
Comparison with Similar Compounds
®-BoroAla-(-)-Pinanediol-HCl: The enantiomer of (S)-BoroAla-(-)-Pinanediol-HCl, with similar chemical properties but different chiral interactions.
Phenylboronic Acid: A simpler boronic acid derivative used in various chemical reactions.
Methylboronic Acid: Another boronic acid derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its chiral center and the presence of the pinanediol moiety, which provides steric hindrance and enhances its selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and other specialized applications.
Properties
IUPAC Name |
(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2.ClH/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;/h7-10H,5-6,14H2,1-4H3;1H/t7-,8-,9-,10+,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMUMWPHEOQEQA-IMOBDCPJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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